

Application Notes: MOPS Buffer for Protein Crystallization Screening

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Compound of Interest

Compound Name: MOPS sodium salt

Cat. No.: B055374

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Introduction

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer widely used in biochemistry and molecular biology, including as a component in protein crystallization screening solutions. Its pKa of 7.2 at 25°C makes it an effective buffer in the physiological pH range of 6.5 to 7.9. This document provides detailed application notes and protocols for the use of MOPS buffer in protein crystallization screening, tailored for researchers, scientists, and drug development professionals.

Key Properties of MOPS Buffer

A summary of the key properties of MOPS buffer relevant to protein crystallization is provided in Table 1.

Property	Value	Reference
pKa (25°C)	7.20	
Buffering pH Range	6.5 - 7.9	
Molecular Weight	209.26 g/mol	
Metal Ion Interaction	Negligible with most common divalent cations	
Temperature Dependence of pKa (Δ pKa/°C)	-0.013	

Advantages and Disadvantages in Protein Crystallization

The use of MOPS buffer in protein crystallization offers several advantages, but also has some potential drawbacks, as outlined in Table 2.

Advantages	Disadvantages
Good buffering capacity in the physiological pH range.	Can be a source of non-physiological artifacts in crystal structures.
Low tendency to interact with metal ions.	May not be suitable for all proteins, especially those with specific ion requirements.
Compatible with a wide range of common precipitants.	
Optically transparent in the UV range.	

Protocols

1. Preparation of a 1.0 M MOPS Stock Solution (pH 7.0)

This protocol describes the preparation of a 1.0 M stock solution of MOPS buffer at pH 7.0.

Materials:

- MOPS (free acid) (MW: 209.26 g/mol)
- Deionized water (ddH₂O)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Calibrated pH meter
- Magnetic stirrer and stir bar
- Beaker and graduated cylinder
- Sterile filter (0.22 µm)
- Sterile storage bottle

Procedure:

- Weigh out 209.26 g of MOPS (free acid).
- Add the MOPS powder to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MOPS is completely dissolved.
- Slowly add NaOH solution to adjust the pH to 7.0. Monitor the pH continuously with a calibrated pH meter.
- Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
- Sterile filter the solution through a 0.22 µm filter into a sterile storage bottle.
- Store the stock solution at 4°C.

2. Use of MOPS in a Sparse Matrix Crystallization Screen

This protocol provides an example of how to incorporate MOPS buffer into a sparse matrix screen for initial protein crystallization screening.

Materials:

- Purified protein sample at a suitable concentration (e.g., 5-10 mg/mL)
- 1.0 M MOPS buffer, pH 7.0 (prepared as above)
- Various precipitant stock solutions (e.g., 4 M NaCl, 50% (w/v) PEG 4000, 2 M Ammonium Sulfate)
- Various salt and additive stock solutions (e.g., 1 M MgCl₂, 1 M LiCl)
- Crystallization plates (e.g., 96-well sitting drop or hanging drop plates)
- Pipettes and tips

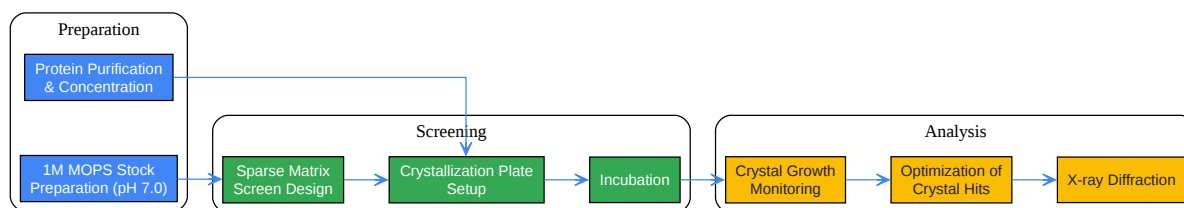
Procedure:

- Design a sparse matrix screen incorporating a range of conditions. An example of a few conditions is provided in Table 3.
- Prepare the reservoir solutions in the crystallization plate by mixing the appropriate volumes of stock solutions.
- Pipette the protein solution and the reservoir solution into the drop wells according to the desired ratio (e.g., 1:1, 2:1).
- Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
- Regularly monitor the drops for crystal growth over several weeks.

Table 3: Example Conditions for a Sparse Matrix Screen with MOPS Buffer

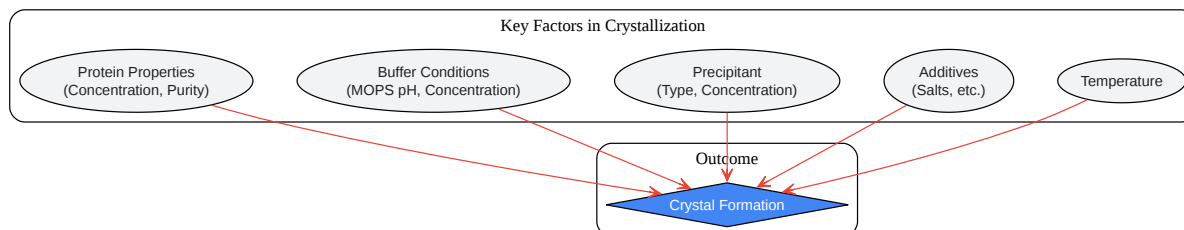
Condition #	Buffer	Precipitant	Additive
1	0.1 M MOPS pH 7.0	1.5 M Sodium Chloride	-
2	0.1 M MOPS pH 7.0	20% w/v PEG 4000	0.2 M Magnesium Chloride
3	0.1 M MOPS pH 7.0	1.8 M Ammonium Sulfate	0.1 M Lithium Chloride

Visualizations



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Caption: Workflow for protein crystallization using MOPS buffer.



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Caption: Factors influencing protein crystallization success with MOPS buffer.

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